molecular formula C17H11NOS B14684172 3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one CAS No. 25389-29-1

3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one

Cat. No.: B14684172
CAS No.: 25389-29-1
M. Wt: 277.3 g/mol
InChI Key: AXQGQDRAEYMDQB-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one is a heterocyclic compound that combines the structural features of benzothiazole and naphthalene

Preparation Methods

The synthesis of 3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with naphthalene-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(1,3-Benzothiazol-2(3H)-ylidene)naphthalen-2(3H)-one can be compared with other similar compounds, such as:

    2-Aminobenzothiazole: A precursor in the synthesis of the compound.

    Naphthalene-2,3-dione: Another precursor used in the synthesis.

    Benzothiazole derivatives:

The uniqueness of this compound lies in its combined structural elements, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

25389-29-1

Molecular Formula

C17H11NOS

Molecular Weight

277.3 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)naphthalen-2-ol

InChI

InChI=1S/C17H11NOS/c19-15-10-12-6-2-1-5-11(12)9-13(15)17-18-14-7-3-4-8-16(14)20-17/h1-10,19H

InChI Key

AXQGQDRAEYMDQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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